molecular formula C7H14O2S B7822420 Pentyl mercaptoacetate CAS No. 6380-70-7

Pentyl mercaptoacetate

Cat. No. B7822420
CAS RN: 6380-70-7
M. Wt: 162.25 g/mol
InChI Key: ZXIWFYQVPPOSNC-UHFFFAOYSA-N
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Description

Pentyl mercaptoacetate is a useful research compound. Its molecular formula is C7H14O2S and its molecular weight is 162.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiolabeling and Tumor Therapy Studies

Pentyl mercaptoacetate derivatives, particularly mercaptoacetyltriglycine (MAG3) chelators, are significant in the field of nuclear imaging and tumor radiation therapy. An improved synthesis method for N-hydroxysuccinimidyl S-acetylmercaptoacetyltriglycine (NHS-MAG3) has been developed, facilitating the conjugation of MAG3 chelators with primary amine-functionalized biomolecules. This is crucial for 99mTc-radiolabeling and applicable to temperature-sensitive biomolecules, enhancing nuclear imaging techniques in medical research (Wang, Liu, & Hnatowich, 2007).

Shape Memory-Recovery Material

Research into cellulose derivatives modified with mercaptoacetic acid has led to the development of materials with shape memory-recovery behavior. These derivatives demonstrate sol-gel transitions and reversible cross-linking due to the mercapto groups, which could have practical applications in smart materials and biomedical engineering (Aoki, Teramoto, & Nishio, 2007).

Synthesis of Functionalized Thiazolidin-4-ones

The interaction of mercaptoacetic acid esters with specific compounds has been explored for the synthesis of thiazolidin-4-ones, a class of compounds known for their physiological activities and applications in optoelectronics. This synthesis process opens up possibilities for developing new materials and pharmaceuticals (Zapol’skii, Namyslo, Gjikaj, & Kaufmann, 2014).

Metal Ion Complexing Agents

Mercapto amides, synthesized through the acylation of amines with activated mercaptoacetic acids, serve as effective complexing agents for metals like technetium. This application is pivotal in fields such as metal recovery and environmental remediation (Kraus, Bae, & Choudhury, 2003).

Nanoparticle Synthesis and Applications

The synthesis of nanoparticles using mercaptoacetic acid as a modifier has been explored, leading to the creation of water-soluble, biocompatible nanoparticles. These nanoparticles can serve as fluorescence probes in various applications, including medical diagnostics and environmental sensing (Wang et al., 2002).

properties

IUPAC Name

pentyl 2-sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-2-3-4-5-9-7(8)6-10/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIWFYQVPPOSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213255
Record name Pentyl mercaptoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentyl mercaptoacetate

CAS RN

6380-70-7
Record name Pentyl 2-mercaptoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6380-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pentyl mercaptoacetate
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Record name Pentyl mercaptoacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl mercaptoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KS Chen, IH Elson, JK Kochi - Journal of the American Chemical …, 1973 - ACS Publications
Ca-Cf) bond and distortion at Cg which places the eclipsed chlorine atomcloser to the p orbital at the radical center. Analysis of isotropic esr g values and temperature-dependent …
Number of citations: 59 pubs.acs.org
KB Tomer, C Djerassi - Journal of the American Chemical Society, 1973 - ACS Publications
The base peak in the mass spectrum of pentyl thiovinyl ether, m/e 60, C2H4S+, arising predominantly via hydrogen transfer from position 2 of the pentyl chain with elimination of C5Hi0, …
Number of citations: 8 pubs.acs.org

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